molecular formula C8H6ClN3O2 B12854614 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde

6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde

Cat. No.: B12854614
M. Wt: 211.60 g/mol
InChI Key: ZSPTZCWGOUJOPB-UHFFFAOYSA-N
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Description

6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by the presence of a chloro group at the 6th position, a methoxy group at the 8th position, and a carbaldehyde group at the 2nd position of the imidazo[1,2-a]pyrazine ring system. It is of significant interest in organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of 2-aminopyrazine derivatives with α-haloketones, followed by functionalization to introduce the chloro and methoxy groups. The reaction conditions often involve the use of solvents like dimethylformamide or acetonitrile and catalysts such as palladium or copper salts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups, which can influence its reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable scaffold in drug discovery and development .

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

6-chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde

InChI

InChI=1S/C8H6ClN3O2/c1-14-8-7-10-5(4-13)2-12(7)3-6(9)11-8/h2-4H,1H3

InChI Key

ZSPTZCWGOUJOPB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CN2C1=NC(=C2)C=O)Cl

Origin of Product

United States

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